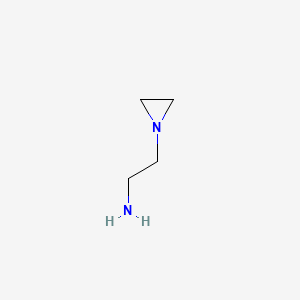

1-Aziridineethanamine

Overview

Description

Mechanism of Action

Target of Action

The primary target of 1-Aziridineethanamine is Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also the receptor for the SARS-CoV and SARS-CoV-2 viruses .

Mode of Action

This compound acts as an inhibitor of ACE2 . It binds to ACE2, leading to a conformational change in the enzyme . This shift in the enzyme’s structure can prevent the binding of Angiotensin II and SARS-CoV S-glycoprotein, thereby inhibiting their respective actions .

Biochemical Pathways

By inhibiting ACE2, this compound affects the renin-angiotensin system . Under normal circumstances, Angiotensin II, a substrate of ACE2, constricts coronary blood vessels and increases vascular resistance and oxygen consumption . This action can lead to myocyte hypertrophy and vascular smooth muscle cell proliferation . By inhibiting ACE2, this compound may prevent these actions from occurring .

Result of Action

The inhibition of ACE2 by this compound can have several effects at the molecular and cellular levels. It can prevent the vasoconstrictive and hypertrophic effects of Angiotensin II . Additionally, by preventing the binding of SARS-CoV S-glycoprotein to ACE2, it may inhibit viral attachment and entry, potentially offering therapeutic benefits against SARS coronavirus infections .

Biochemical Analysis

Biochemical Properties

1-Aziridineethanamine plays a significant role in biochemical reactions, primarily through its interaction with ACE2. By inhibiting ACE2, this compound can prevent the conversion of angiotensin II, a peptide that constricts blood vessels and increases blood pressure . This inhibition can lead to reduced vascular resistance and oxygen consumption, which are beneficial in treating cardiovascular diseases . Additionally, this compound has been investigated for its potential to prevent the attachment and entry of the SARS-CoV virus by inducing conformational changes in ACE2 .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE2, this compound can reduce the hypertrophy of myocytes and the proliferation of vascular smooth muscle cells . This compound also affects cell signaling pathways related to cardiovascular health and immune response, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ACE2, leading to enzyme inhibition. This binding induces a conformational change in ACE2, which prevents the binding of the SARS-CoV S-glycoprotein, thereby inhibiting viral attachment and entry . Additionally, the inhibition of ACE2 by this compound reduces the conversion of angiotensin II, leading to decreased vascular resistance and oxygen consumption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of ACE2, resulting in prolonged cardiovascular benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE2 without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to the renin-angiotensin system. By inhibiting ACE2, the compound affects the levels of angiotensin II and other related metabolites . This interaction can influence metabolic flux and the overall balance of metabolites within the system . Enzymes and cofactors involved in these pathways are also impacted by the presence of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects . The distribution of this compound is crucial for its efficacy in inhibiting ACE2 and exerting its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ACE2 . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to ACE2 to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

1-Aziridineethanamine can be synthesized through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods may involve the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-Aziridineethanamine undergoes various chemical reactions, including:

Nucleophilic Substitution: It acts as a nucleophile, participating in reactions with electrophiles to form new covalent bonds.

Proton Acceptance: It can accept protons from other molecules, forming fresh covalent bonds.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that this compound can undergo these reactions under appropriate conditions.

Common reagents used in these reactions include electrophiles for nucleophilic substitution and acids for protonation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aziridineethanamine has several scientific research applications:

Medicinal Chemistry: It is being investigated as an ACE2 inhibitor for treating cardiovascular diseases and SARS.

Organic Synthesis: It is used in the synthesis of organic molecules like amino acids, peptides, and heterocyclic compounds such as pyridines and quinolines.

Biological Research: Its role as an ACE2 inhibitor makes it a valuable compound for studying the mechanisms of viral entry and replication, particularly in the context of coronaviruses.

Comparison with Similar Compounds

1-Aziridineethanamine can be compared with other similar compounds, such as diethylenetriamine and other aziridines. Its uniqueness lies in its specific structure, which includes an aziridine ring and an aminoethyl group, making it a potent ACE2 inhibitor . Other similar compounds include:

Diethylenetriamine: A functional parent of this compound.

Other Aziridines: Compounds that share the aziridine ring structure but differ in their substituents and functional groups.

Properties

IUPAC Name |

2-(aziridin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDGFGPIFBOTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193229 | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-37-0 | |

| Record name | 1-Aziridineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aziridineethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)

![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)

![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)